molecular formula C5H4N2O2 B2452239 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 29418-72-2

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No. B2452239
CAS RN: 29418-72-2
M. Wt: 124.099
InChI Key: JMSMUOSHTBKTSF-UHFFFAOYSA-N
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Description

“4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” is a chemical compound that has been studied for its potential antidiabetic properties . It is synthesized using N-tritylated acrylamide as a starting material .


Synthesis Analysis

The synthesis of “this compound” involves the use of N-tritylated acrylamide as a starting material . The exact synthesis process and the conditions under which it is carried out are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • A novel compound related to 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, specifically 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, was synthesized for potential use in medical applications. The synthesis process involved multiple reaction steps, and the compound was characterized using IR, MS, and 1H NMR techniques (Xiao Yong-mei, 2013).

Ring Transformation and Reactions

  • The thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles led to the formation of related compounds, 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. This study highlights the potential for ring transformation and the formation of novel pyrrole derivatives (V. Arán, M. A. Pérez, J. Soto, 1984).

Corrosion Inhibition

  • 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which include derivatives related to this compound, have been studied as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate potential industrial applications in corrosion protection (C. Verma et al., 2015).

Photochromic Material Synthesis

  • The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent led to the synthesis of photochromic materials, including 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles). This application showcases the potential of pyrrole derivatives in the development of photo-responsive materials (M. Y. Belikov et al., 2015).

Electrocatalytic Multicomponent Assembling

  • Derivatives of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, which are related to this compound, were synthesized using an electrocatalytic multicomponent transformation. This process exemplifies the role of pyrrole derivatives in organic synthesis and catalysis (Zahra Vafajoo et al., 2014).

properties

IUPAC Name

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSMUOSHTBKTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)N1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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